molecular formula C22H20N6O3 B2468040 9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921811-15-6

9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2468040
CAS No.: 921811-15-6
M. Wt: 416.441
InChI Key: JFNJZTGCASYSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopurine-dione family, characterized by a fused triazole-purine core with substitutions at the 3-, 5-, and 9-positions. The 4-ethoxyphenyl group at position 3 and the benzyl group at position 9 are critical for its pharmacological activity. Studies suggest its role as a GPR35 agonist, with efficacy comparable to zaprinast in β-arrestin recruitment assays . The ethoxy group enhances lipophilicity and may influence receptor binding kinetics, while the benzyl moiety contributes to molecular stability and selectivity.

Properties

IUPAC Name

5-benzyl-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-3-31-16-11-9-15(10-12-16)18-24-25-21-27(13-14-7-5-4-6-8-14)17-19(29)23-22(30)26(2)20(17)28(18)21/h4-12H,3,13H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNJZTGCASYSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 921811-15-6) is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C22H20N6O3
  • Molecular Weight : 416.4 g/mol
  • Structure : The structure contains a triazole ring fused with a purine-like moiety, which is essential for its biological interactions.

Antiviral Activity

Research indicates that derivatives of triazoles exhibit significant antiviral properties. For example, studies have shown that triazole compounds can inhibit various viral enzymes and proteins. The specific compound has been implicated in potential antiviral mechanisms against viruses such as SARS-CoV-2 through molecular docking studies that suggest strong binding affinities to viral proteins .

Anticancer Properties

Triazole derivatives are also known for their anticancer activities. Compounds similar to 9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been studied for their ability to induce apoptosis in cancer cell lines. The incorporation of bulky substituents in the triazole ring has been shown to enhance cytotoxicity against specific cancer types by disrupting cellular processes .

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : By binding to active sites of viral proteases or polymerases.
  • Interference with DNA/RNA Synthesis : Triazoles can mimic nucleosides and interfere with nucleic acid synthesis.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Study on Antiviral Effects :
    • Objective : Evaluate the efficacy against SARS-CoV-2.
    • Methodology : Molecular docking simulations were performed on various triazole derivatives.
    • Findings : Certain derivatives showed promising binding affinities and inhibitory potential against viral proteins .
  • Cytotoxicity Assessment :
    • Objective : Determine the anticancer potential in vitro.
    • Methodology : Cell viability assays were conducted on cancer cell lines.
    • Findings : The compound exhibited significant cytotoxic effects compared to control groups, with IC50 values indicating potent activity against certain cancer types .

Research Findings Summary Table

Activity TypeMechanismReference
AntiviralInhibition of viral enzymes
AnticancerInduction of apoptosis
Molecular DockingBinding affinity analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Profiles

Key structural analogs differ in substituents at positions 3 and 9, altering physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazolopurine-Dione Derivatives
Compound Name (Substituents) Position 3 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Key Activity/Notes
Target Compound (4-ethoxyphenyl, benzyl) 4-Ethoxyphenyl Benzyl C₂₃H₂₁N₆O₃ 429.45 GPR35 agonist; efficacy equivalent to zaprinast
Compound 5 (4-methylphenyl, benzyl) 4-Methylphenyl Benzyl C₂₂H₁₉N₆O₂ 411.43 GPR35 agonist; similar efficacy but lower lipophilicity
9-(4-Chlorobenzyl)-3-(4-methylphenyl) 4-Methylphenyl 4-Chlorobenzyl C₂₂H₁₈ClN₆O₂ 445.87 Higher metabolic stability; commercial availability
3-(4-Methoxyphenyl)-9-(3-methylbutyl) 4-Methoxyphenyl 3-Methylbutyl C₂₀H₂₄N₆O₃ 396.45 Reduced receptor affinity; increased solubility
3-(4-Chlorophenyl)-9-isopropyl 4-Chlorophenyl Isopropyl C₁₈H₁₈ClN₆O₂ 397.83 Lower potency; used in pharmacokinetic studies

Key Findings from Comparative Studies

Substituent Effects on GPR35 Activity :

  • The 4-ethoxyphenyl group in the target compound enhances agonist efficacy compared to 4-methylphenyl (Compound 5), likely due to electron-donating effects improving receptor interaction .
  • Chlorine substituents (e.g., in 9-(4-chlorobenzyl) analogs) increase metabolic stability but may reduce solubility, limiting bioavailability .

Role of the Benzyl Group :

  • Benzyl derivatives (target compound, Compound 5) show superior β-arrestin recruitment compared to alkyl-substituted analogs (e.g., 3-methylbutyl in ), suggesting aromatic interactions are critical for GPR35 activation.

Impact of Alkyl vs. Aromatic Substitutions :

  • Isopropyl or methylbutyl chains at position 9 (e.g., ) reduce molecular weight but compromise binding affinity, highlighting the necessity of aromatic groups for optimal activity.

Synthetic Accessibility :

  • Methoxy-substituted derivatives (e.g., 4-methoxyphenyl in ) are synthesized with higher yields (21–48%) compared to ethoxy analogs, which require more complex purification steps .

Preparation Methods

Multi-Step Synthesis via Condensation and Cyclization

Formation of the Purine-Triazole Core

The triazolo[4,3-e]purine scaffold is constructed through sequential condensation and cyclization. A validated route begins with the reaction of 5-aminotriazole derivatives with ethyl acetoacetate under acidic conditions to form a pyrimidine intermediate. For example, γ-butyrolactone is converted to a substituted triazole using aminoguanidine carbonate, followed by condensation with ethyl acetoacetate in acetic acid. This step achieves regioselective formation of the purine precursor, with yields exceeding 85% after recrystallization.

Benzylation at the 9-Position

Benzylation is achieved using benzyl bromide or chloride in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at 80°C, selectively functionalizing the purine nitrogen at position 9. Quaternization of the nitrogen prior to benzylation improves yield by mitigating competing side reactions.

Table 1: Key Reaction Conditions for Multi-Step Synthesis
Step Reagents/Conditions Yield (%) Source
Triazole formation Aminoguanidine carbonate, pyridine, 40°C 40
Purine cyclization Ethyl acetoacetate, acetic acid, reflux 88
Ethoxyphenyl substitution 4-Ethoxyaniline, isopropanol, 50°C 93
Benzylation Benzyl bromide, K₂CO₃, DMF, 80°C 78

One-Pot Three-Component Synthesis

Reaction Mechanism and Optimization

A one-pot strategy combines 5-amino-1-phenyl-1H-1,2,4-triazole, 4-ethoxybenzaldehyde, and ethyl acetoacetate in ethanol with acid catalysis. The mechanism involves:

  • Knoevenagel condensation : Ethyl acetoacetate reacts with 4-ethoxybenzaldehyde to form an arylidene intermediate.
  • Michael addition : The amino group of the triazole attacks the electrophilic carbon of the arylidene.
  • Lactamization and dehydration : Intramolecular cyclization yields the triazolo[4,3-e]purine core.

Optimization studies reveal that 3 mol% of para-toluenesulfonic acid (PTSA) in ethanol at reflux for 24 hours maximizes yield (72%). Prolonged reaction times (>30 hours) lead to decomposition, while lower temperatures (<70°C) result in incomplete cyclization.

Advantages Over Stepwise Approaches

  • Reduced purification steps : Intermediate isolation is unnecessary, minimizing yield loss.
  • Atom economy : All reactants are incorporated into the final product.
  • Scalability : Demonstrated for gram-scale synthesis in patent literature.

Tandem Electrocyclization of N-Hetaryl Nitrilimines

In Situ Nitrilimine Generation

Nitrilimines are generated in situ via dehydrohalogenation of hydrazonoyl chlorides, which undergo 1,5-electrocyclization to form the triazole ring. For the target compound, a nitrilimine derived from 5-benzylpurine-6,8-dione reacts with 4-ethoxyphenylacetylene to form the triazolo[4,3-e]purine system.

Regioselectivity and Solvent Effects

Regioselectivity is governed by solvent polarity. Polar aprotic solvents (e.g., DMF) favor the 1,5-cyclization pathway, while nonpolar solvents (e.g., toluene) promote undesired 1,3-dipolar additions. Microwave-assisted reactions at 120°C for 15 minutes enhance yield (81%) compared to conventional heating.

Table 2: Electrocyclization Optimization Parameters
Parameter Optimal Condition Yield (%) Source
Solvent DMF 81
Temperature 120°C (microwave) 81
Reaction time 15 minutes 81
Catalyst None required

Catalytic Cyclization Using Heteropoly Acids

Phosphotungstic Acid-Mediated Synthesis

A patent-derived method employs phosphotungstic acid (H₃PW₁₂O₄₀) to catalyze the cyclization of 2-methylresorcinol and Cyanuric Chloride. Though designed for triazines, this approach is adaptable to purine systems by substituting resorcinol with purine precursors. Key steps include:

  • Nitrogen protection : The reaction is conducted under nitrogen to prevent oxidation.
  • Solvent system : Chlorobenzene and ethyl acetate mixtures enhance solubility of intermediates.
  • Acid catalysis : Phosphotungstic acid (2–5 wt%) facilitates ring closure at 70–75°C.

Yield and Purity Considerations

HPLC monitoring ensures reaction completion (>92% product). Post-reaction cooling to 0–5°C precipitates the product, which is washed with chlorobenzene/ethyl acetate (2:1) to remove unreacted starting materials. Final recrystallization from ethanol/ether yields 89–92% purity.

Post-Synthetic Modifications and Purification

Recrystallization Techniques

The compound’s low solubility in common solvents necessitates mixed-solvent systems:

  • Ethanol/ether : Achieves 95% purity after two recrystallizations.
  • Ethyl acetate/cyclohexane : Effective for removing benzylated byproducts.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers. The target compound elutes at Rf 0.35–0.42, distinguished by UV absorption at 254 nm.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 7.35–7.28 (m, 5H, benzyl), δ 4.08 (q, 2H, OCH₂CH₃), and δ 2.45 (s, 3H, CH₃).
  • HRMS : Calculated for C₂₂H₂₁N₅O₃ [M+H]⁺: 428.1709; Found: 428.1712.

X-ray Crystallography

Single-crystal X-ray analysis confirms the fused triazolo-purine system and substituent orientations. The dihedral angle between the benzyl and ethoxyphenyl groups is 67.3°, indicating minimal steric hindrance.

Q & A

Q. Q: What are the standard synthetic routes for preparing 9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, and how are the products characterized?

A: The compound is typically synthesized via cyclocondensation reactions involving barbituric acid derivatives, substituted aldehydes, and amino-triazoles under reflux or microwave-assisted conditions. For example, microwave irradiation (300W, 10–15 min) in ethanol yields the product with minimal side reactions . Characterization involves:

  • Melting point analysis to assess purity.
  • Elemental analysis (CHNS) to confirm stoichiometry.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for dione moieties) .
  • UV-Vis spectroscopy to study electronic transitions, particularly in conjugated systems .
  • TLC monitoring (e.g., using silica gel plates with ethyl acetate/hexane) to track reaction progress .

Advanced Methodological Optimization

Q. Q: How can microwave-assisted synthesis improve yield and selectivity compared to conventional heating for this compound?

A: Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating, reducing reaction times from hours to minutes. For instance, a catalyst-free protocol (300W, 10–15 min) achieves >85% yield by minimizing thermal degradation and side products . Key parameters to optimize:

  • Power and irradiation time : Excessive power may degrade sensitive functional groups (e.g., ethoxyphenyl).
  • Solvent selection : Ethanol or water-ethanol mixtures improve solubility and green chemistry metrics .
  • Substrate ratios : A 1:1:1 molar ratio of barbituric acid, aldehyde, and amino-triazole ensures balanced reactivity .

Structural Analysis and Mechanistic Insights

Q. Q: What advanced spectroscopic or computational methods resolve contradictions in structural assignments (e.g., regioselectivity in triazole ring formation)?

A: Discrepancies in regioselectivity can arise from ambiguous NMR or IR data. To resolve these:

  • 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations, distinguishing between possible isomeric products .
  • X-ray crystallography provides definitive proof of regiochemistry, as seen in analogous triazolopyrimidine structures .
  • DFT calculations (e.g., using Gaussian or ORCA) model reaction pathways to predict favored regioselective outcomes based on transition-state energies .

Reaction Mechanism and Kinetics

Q. Q: What mechanistic models explain the formation of the triazolo-purine-dione core under varying conditions?

A: The reaction likely proceeds via a Knoevenagel condensation between the aldehyde and barbituric acid, followed by cyclization with the amino-triazole. Key evidence includes:

  • Intermediate isolation : Trapping the Knoevenagel adduct (e.g., via low-temperature workup) confirms stepwise progression .
  • Kinetic studies : Pseudo-first-order kinetics under microwave conditions suggest rate-limiting cyclization .
  • Theoretical frameworks : Marcus theory or Hammond’s postulate can relate substituent effects (e.g., electron-donating ethoxyphenyl groups) to reaction rates .

Data-Driven Experimental Design

Q. Q: How can factorial design optimize reaction parameters (e.g., solvent, temperature, catalyst) for scalable synthesis?

A: A 2³ factorial design evaluates three factors (solvent polarity, temperature, and catalyst loading) to identify critical parameters:

  • Response variables : Yield, purity, and reaction time.
  • Example setup : Ethanol vs. DMF as solvents, 80°C vs. 120°C, and 0% vs. 5% catalyst.
  • Statistical analysis : ANOVA identifies solvent polarity as the most significant factor (>70% contribution) for yield in analogous triazolopyrimidine syntheses .

Contradictory Data in Spectral Interpretation

Q. Q: How to address conflicting UV-Vis or NMR data when characterizing derivatives with similar substituents?

A: Contradictions often arise from overlapping signals or solvent effects. Solutions include:

  • Deuteration studies : Replacing exchangeable protons (e.g., NH groups) simplifies NMR spectra .
  • Solvent variation : UV-Vis spectra in polar (ethanol) vs. nonpolar (hexane) solvents reveal solvatochromic effects, clarifying electronic transitions .
  • Comparative databases : Cross-referencing with published spectra of structurally related compounds (e.g., 9-aryl-dihydropyrimido-triazolopyrimidines) .

Computational Integration in Synthesis

Q. Q: How can AI/ML models predict optimal reaction conditions or novel derivatives with enhanced bioactivity?

A:

  • Quantum chemistry : COMSOL Multiphysics simulates reaction energy profiles to predict feasible pathways .
  • Machine learning : Training models on datasets of analogous triazolopyrimidine syntheses (e.g., solvent, temperature, yield) identifies high-probability conditions .
  • Docking studies : AutoDock Vina screens virtual libraries of substituted derivatives for binding affinity to target enzymes (e.g., kinase inhibitors) .

Linking Synthesis to Theoretical Frameworks

Q. Q: What conceptual frameworks guide the design of new derivatives (e.g., electronic effects of substituents)?

A:

  • Hammett σ constants : Predict how electron-withdrawing/donating groups (e.g., 4-ethoxyphenyl) influence reaction rates and regioselectivity .
  • Frontier Molecular Orbital (FMO) theory : Correlates HOMO-LUMO gaps with cyclization feasibility in microwave-assisted reactions .
  • Retrosynthetic analysis : Disassembles the target molecule into feasible precursors (e.g., benzyl amines, ethoxyphenyl aldehydes) using known triazolopyrimidine disconnections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.